Bromothiophene Moiety Contributes a Five-Fold Activity Differential in Anti-Leishmanial Phenotypic Screening
In a head-to-head SAR study of oxadiazole-containing compounds evaluated against Leishmania donovani intramacrophage amastigotes, replacing a bromothiophene group with a benzothiazole group produced a five-fold reduction in anti-leishmanial activity and a four-fold reduction in cytotoxicity [1]. This direct experimental comparison demonstrates that the bromothiophene moiety is not functionally interchangeable with a benzothiazole ring, even when the remainder of the scaffold is held constant. The target compound N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide uniquely retains the bromothiophene fragment identified as critical for potency in this SAR series.
| Evidence Dimension | Anti-leishmanial activity (IC₅₀) in Leishmania donovani intramacrophage amastigotes |
|---|---|
| Target Compound Data | Bromothiophene-containing analog (compound 2): IC₅₀ = 2.18 µM |
| Comparator Or Baseline | Benzothiazole-replaced analog (compound 4): five-fold lower activity (estimated IC₅₀ ≈ 10.9 µM based on reported five-fold reduction) |
| Quantified Difference | Five-fold activity loss upon bromothiophene→benzothiazole replacement |
| Conditions | In vitro Leishmania donovani intramacrophage amastigote assay; phenotypic screening |
Why This Matters
For procurement decisions in anti-parasitic drug discovery programs, this SAR evidence confirms that the bromothiophene moiety confers a potency advantage that is lost in alternative heterocyclic replacements, making the target compound a rationally preferred choice over benzothiazole-substituted analogs.
- [1] Pavić K, Perković I, Cindrić M, Pranjić M, Martin-Kleiner I, Kralj M, et al. Synthesis, In Silico, and In Vitro Evaluation of Anti-Leishmanial Activity of Oxadiazoles and Indolizine Containing Compounds Flagged against Anti-Targets. Molecules. 2019;24(7):1282. View Source
